Propylene glycol monostearate is a lipophilic emulsifier categorized as a propylene glycol ester. It is primarily utilized in the food and pharmaceutical industries due to its properties as an emulsifying agent, stabilizer, and dispersing aid. The compound is recognized for its role in enhancing the texture and stability of various products, including nondairy creamers, cake shortenings, and whipped toppings. Its chemical formula is , with a CAS number of 1323-39-3 and an EC number of 215-354-3 .
Propylene glycol monostearate is derived from the reaction of propylene glycol with stearic acid, a saturated fatty acid. This compound belongs to the class of organic compounds known as fatty acid esters, which are characterized by their hydrophobic nature and emulsifying capabilities. It is classified under several categories, including skin conditioning agents and surfactants, making it suitable for both food and cosmetic applications .
The synthesis of propylene glycol monostearate typically involves catalytic transesterification. In this process, propylene glycol reacts with stearic acid under elevated temperatures in the presence of a catalyst. The reaction can be summarized as follows:
This method allows for the production of a mixture of mono- and diesters, with the monoester predominating in the final product .
The reaction conditions are critical for optimizing yield and purity. Typically, temperatures range from 200°C to 250°C, and the process may take several hours to ensure complete conversion. The choice of catalyst can significantly affect the reaction rate and product distribution.
The molecular structure of propylene glycol monostearate consists of a propylene glycol backbone esterified with stearic acid. The structural representation can be depicted as follows:
This indicates that one hydroxyl group from propylene glycol forms an ester bond with the carboxyl group of stearic acid.
Propylene glycol monostearate can undergo various chemical reactions typical for esters, including hydrolysis, transesterification, and oxidation.
The hydrolysis reaction is significant for applications where controlled release or modification of properties is desired. The kinetics of these reactions depend on factors such as temperature, pH, and concentration .
As an emulsifier, propylene glycol monostearate functions by reducing the surface tension between oil and water phases in emulsions. This action facilitates the formation and stabilization of emulsions in food products or pharmaceuticals.
Research indicates that concentrations as low as 0.5% can effectively stabilize emulsions in food products .
Propylene glycol monostearate finds extensive use across various industries:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: